![molecular formula C20H16BrNO4 B598059 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione CAS No. 1199556-86-9](/img/structure/B598059.png)
2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione
Descripción general
Descripción
Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . The structure of new imides is often confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .
Synthesis Analysis
The synthesis of isoindoline derivatives often involves reactions with primary amines . A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
The molecular structure of isoindoline derivatives is often confirmed by methods such as FT–IR, H NMR, and MS . The structure of the degradation products and the mechanisms of their formation are often deduced based on information on the mass of quasi-molecular ions and fragmented degradation products .Chemical Reactions Analysis
The chemical reactions of isoindoline derivatives often involve interactions with primary amines . The structures of degradation products and the mechanics of their formation are designed in accordance with the information on the mass of quasi-molecular ions and fragmented degradation products .Physical And Chemical Properties Analysis
The physicochemical properties of new phthalimides are often determined on the basis of Lipiński’s rule . The final compounds often have a sharp melting point (m.p.), correct elemental analyses (C, H, N), IR and 1 H NMR spectra, and mass values determined by MS–MS .Aplicaciones Científicas De Investigación
Antimicrobial Studies:
- Ghabbour & Qabeel (2016) conducted a study where they synthesized a related compound, focusing on its antimicrobial activities. They found that the compound exhibited moderate activity against S. aureus and C. albicans, indicating its potential use in antimicrobial applications (Ghabbour & Qabeel, 2016).
Antitumor Activity:
- Zhou et al. (2017) synthesized arylpiperazine compounds, including derivatives of isoindoline-1,3-dione, and found that these compounds possessed antitumor activity. The molecular structures and the impact of halogen atoms on the conformation and cell parameter of these compounds were also studied (Zhou et al., 2017).
Corrosion Inhibition:
- Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives for mild steel corrosion in an acidic environment. Their findings suggest that these compounds, including isoindoline-1,3-dione derivatives, are effective inhibitors of corrosion (Chafiq et al., 2020).
Alzheimer’s Disease Treatment:
- Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, a key enzyme involved in Alzheimer’s disease. Their research revealed that the compound exhibits good inhibition on AChE and has low acute toxicity (Andrade-Jorge et al., 2018).
Herbicide Development:
- Gao et al. (2019) designed and synthesized phthalimide derivatives as potent Protoporphyrinogen Oxidase (PPO) inhibitors, identifying them as promising targets for herbicide discovery. They found that certain derivatives, including isoindoline-1,3-dione compounds, showed excellent herbicidal efficacy (Gao et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione” are currently unknown. This compound belongs to the class of isoindole-1,3-dione compounds , which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities . .
Mode of Action
Isoindole-1,3-dione compounds are known to interact with various biological targets due to their versatile structure
Biochemical Pathways
Isoindole-1,3-dione compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Isoindole-1,3-dione compounds are known to have a wide range of biological effects, including antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4/c21-14-7-5-13(6-8-14)19(11-20(12-19)25-9-10-26-20)22-17(23)15-3-1-2-4-16(15)18(22)24/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQOEALLKYZTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728956 | |
| Record name | 2-[2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199556-86-9 | |
| Record name | 2-[2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


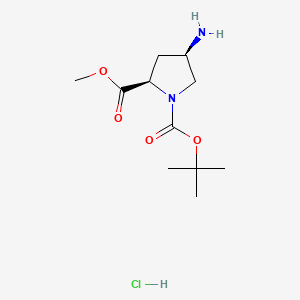
![4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597982.png)

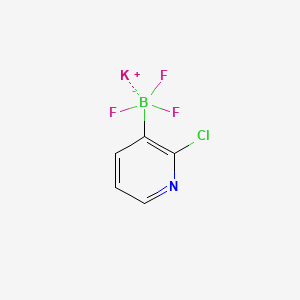
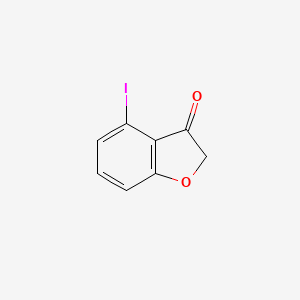
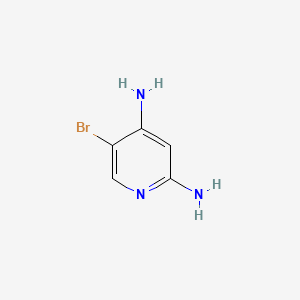

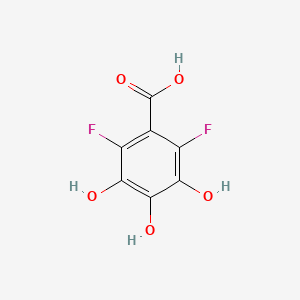
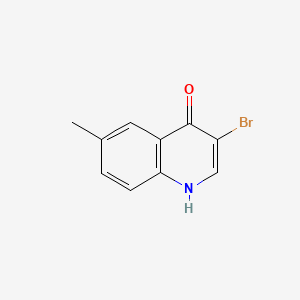
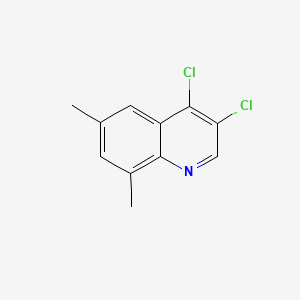
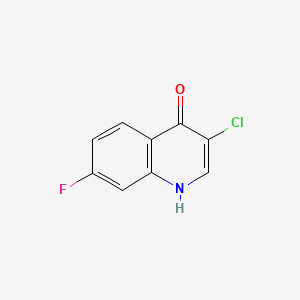
![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)
![tert-Butyl 3-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B597999.png)